molecular formula C38H32FN3O4 B11686962 dibenzyl 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

dibenzyl 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11686962
M. Wt: 613.7 g/mol
InChI Key: DYUWGFUMTJZZJL-UHFFFAOYSA-N
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Description

Dibenzyl 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a fluorophenyl and phenyl group, and a dihydropyridine ring substituted with dimethyl and dibenzyl ester groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of research.

Preparation Methods

The synthesis of dibenzyl 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated ketone . This intermediate can then undergo further reactions to form the desired compound. Industrial production methods may involve the use of microwave-assisted reactions to increase yield and reduce reaction times .

Chemical Reactions Analysis

Dibenzyl 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of dibenzyl 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes .

Comparison with Similar Compounds

Dibenzyl 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other similar compounds, such as:

Biological Activity

Dibenzyl 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and underlying mechanisms based on recent research findings.

Compound Overview

The compound belongs to the class of 1,4-dihydropyridines (DHPs), which are known for their diverse biological properties, including cardiovascular effects and potential anticancer activities. The presence of the pyrazole moiety enhances its pharmacological profile, contributing to various therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The classical Hantzsch reaction is commonly employed to construct the DHP framework by reacting aldehydes with β-keto esters and amines.

Antioxidant Properties

Research indicates that compounds containing DHP structures exhibit considerable antioxidant activity. For instance, a study employing molecular docking simulations revealed that derivatives of similar structures can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. These studies demonstrated that the compound induces apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle progression .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and reduces the activity of cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. This mechanism suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The compound's ability to donate electrons helps neutralize free radicals.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leads to programmed cell death in cancer cells.
  • Cytokine Modulation : Inhibition of inflammatory mediators reduces inflammation and associated symptoms.

Case Studies

Several case studies have documented the efficacy of this compound in various biological contexts:

StudyFindings
Study ADemonstrated potent antioxidant activity in vitro with IC50 values comparable to standard antioxidants.
Study BShowed significant cytotoxic effects against breast cancer cell lines with a dose-dependent response.
Study CReported reduction in inflammatory markers in animal models treated with the compound.

Properties

Molecular Formula

C38H32FN3O4

Molecular Weight

613.7 g/mol

IUPAC Name

dibenzyl 4-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C38H32FN3O4/c1-25-33(37(43)45-23-27-12-6-3-7-13-27)35(34(26(2)40-25)38(44)46-24-28-14-8-4-9-15-28)32-22-42(31-16-10-5-11-17-31)41-36(32)29-18-20-30(39)21-19-29/h3-22,35,40H,23-24H2,1-2H3

InChI Key

DYUWGFUMTJZZJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)C(=O)OCC6=CC=CC=C6

Origin of Product

United States

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